Clonitrate
Overview
Description
Clonitrate, also known as 3-chloro-1,2-propanediol dinitrate, is an organic compound with the chemical formula C3H5ClN2O6. It is a slightly yellow liquid primarily used as a vasodilator and antianginal agent. This compound promotes blood circulation by dilating blood vessels, reducing the burden on the heart, and relieving the symptoms of angina .
Scientific Research Applications
Clonitrate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its vasodilatory properties and potential therapeutic uses in treating cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Clonitrate can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,2-propanediol with dinitrogen pentoxide in dichloromethane at 5°C for 60 hours . Another method involves the reaction of glycerin with nitric acid, where glycerol is mixed with nitric acid and then heated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of glycerol with nitric acid under sealed and temperature-controlled conditions to ensure safe operation .
Chemical Reactions Analysis
Types of Reactions: Clonitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrate derivatives, while reduction could produce simpler alcohols or hydrocarbons.
Mechanism of Action
Clonitrate exerts its effects primarily through its vasodilatory properties. It works by dilating blood vessels, which reduces the workload on the heart and improves blood flow. The molecular targets and pathways involved include the relaxation of smooth muscle cells in the blood vessel walls, leading to vasodilation and improved circulation .
Comparison with Similar Compounds
Nitroglycerin: Similar in structure and function, used as a vasodilator.
Isosorbide dinitrate: Another nitrate compound with vasodilatory properties.
Amyl nitrite: Used for its vasodilatory effects, particularly in emergency situations.
Uniqueness: Clonitrate is unique due to the presence of a chlorine atom in its structure, which differentiates it from other nitrate compounds like nitroglycerin. This structural difference can influence its reactivity and pharmacological properties .
Properties
IUPAC Name |
(1-chloro-3-nitrooxypropan-2-yl) nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN2O6/c4-1-3(12-6(9)10)2-11-5(7)8/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAJWTBTMNHVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862999 | |
Record name | 3-Chloropropane-1,2-diyl dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-33-1 | |
Record name | Clonitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2612-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clonitrate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloropropane-1,2-diyl dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLONITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIG1YFL8MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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